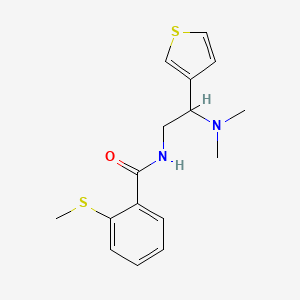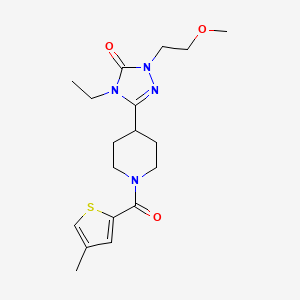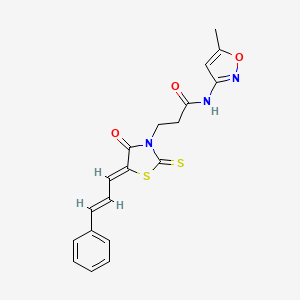![molecular formula C22H27Cl2N5O4S2 B2825235 N-[2-[2-[(3,4-dichlorophenyl)carbamothioyl]hydrazinyl]-2-oxoethyl]-4-(dipropylsulfamoyl)benzamide CAS No. 392247-34-6](/img/structure/B2825235.png)
N-[2-[2-[(3,4-dichlorophenyl)carbamothioyl]hydrazinyl]-2-oxoethyl]-4-(dipropylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-[2-[(3,4-dichlorophenyl)carbamothioyl]hydrazinyl]-2-oxoethyl]-4-(dipropylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H27Cl2N5O4S2 and its molecular weight is 560.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Activities
Research has indicated that derivatives of benzamide structures, including those with carbamothioyl groups, have been synthesized and studied for their potential antibacterial and antifungal activities. These compounds have been evaluated against various strains of bacteria and fungi, showing promising activity which suggests their utility in developing new antimicrobial agents. For instance, compounds synthesized from benzamide derivatives have been tested for their interaction with microbial cells in both planktonic and adherent states. The antimicrobial activity was found to be significant, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm formation capabilities. These findings highlight the potential of benzamide derivatives in the development of novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Synthesis and Molecular Docking
Another aspect of scientific research involving these compounds is their synthesis and subsequent evaluation through molecular docking studies. Such studies offer insights into the potential mechanisms of action of these compounds by predicting their interaction with specific proteins or enzymes. For example, novel benzamide derivatives have been synthesized and subjected to molecular docking screenings to assess their binding affinities towards target proteins. These studies provide a foundational understanding of the interaction between synthesized compounds and biological targets, guiding the design of more effective molecules (E. M. Flefel et al., 2018).
Antitumor Activities
Additionally, some benzamide derivatives have been explored for their antitumor activities. The synthesis of specific derivatives and their chemical properties suggest a potential application in treating various cancers. Through the interaction of these compounds with cancer cells, researchers aim to identify novel therapeutic agents capable of inhibiting tumor growth or inducing apoptosis in cancer cells. This area of research remains crucial for the development of new cancer treatments, highlighting the importance of benzamide derivatives in medicinal chemistry (M. Stevens et al., 1984).
properties
IUPAC Name |
N-[2-[2-[(3,4-dichlorophenyl)carbamothioyl]hydrazinyl]-2-oxoethyl]-4-(dipropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27Cl2N5O4S2/c1-3-11-29(12-4-2)35(32,33)17-8-5-15(6-9-17)21(31)25-14-20(30)27-28-22(34)26-16-7-10-18(23)19(24)13-16/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,25,31)(H,27,30)(H2,26,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONFABHKYRJHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)NNC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl2N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2825152.png)
![2-furyl-N-methyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)car boxamide](/img/structure/B2825156.png)
![(E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one](/img/structure/B2825157.png)
![N-(4-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2825158.png)

![1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid](/img/structure/B2825161.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2825162.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2825163.png)
![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2825166.png)




